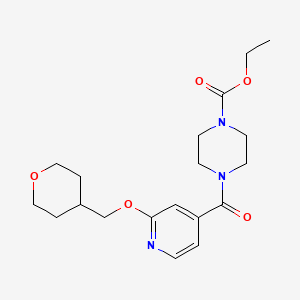

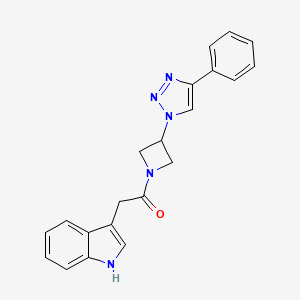

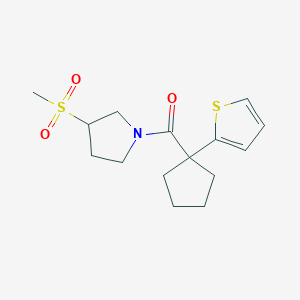

![molecular formula C16H10N2OS B2681713 5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 651293-76-4](/img/structure/B2681713.png)

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines have been found to exhibit a range of pharmacological properties, including antiviral, antioxidant, and antimalarial activities . They are also known for their antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves a series of heterocyclization reactions . For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This compound then underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .科学的研究の応用

Antioxidant Activity

A study by Taha (2012) utilized a derivative of 2-Methyl-4-(1-(naphthalen-2-yl)ethylidene)oxazol-5(4H)-one as a precursor for the synthesis of novel heterocyclic compounds, including thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds showed promising antioxidant activities, assessed by the 1,1-diphenyl-2,2-picryl hydrazyl (DPPH) method, highlighting the potential of 5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one derivatives in developing antioxidant agents (Taha, 2012).

Anticancer and Antimicrobial Activity

Eldhose et al. (2020) synthesized a series of 5-amino-7-(substituted aldehyde)-2[(naphthalene-2-yloxy)methyl]-[1,3,4]thiadiazolo-[3,2-α]-pyrimidine-6-carbonitrile derivatives and evaluated them for in vitro and in vivo anticancer activity. These derivatives showed significant anticancer activity, indicating the potential of naphthalen-2-yl-thieno[2,3-d]pyrimidin-4-one derivatives as antitumor agents. Additionally, their antimicrobial potential was assessed, offering a broad spectrum of biological applications (Eldhose et al., 2020).

Material Science Applications

Polander et al. (2011) discussed the use of naphthalene-1,8:4,5-bis(dicarboxdiimide)s bridged by thieno[3,2-b]thiophene, among others, for creating solution-processed films in field-effect transistors. These materials exhibited high electron mobility, underscoring the utility of naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one derivatives in electronic devices and materials science (Polander et al., 2011).

Chemosensors for Metal Ions

Gosavi-Mirkute et al. (2017) synthesized naphthalene-1,4-dione derivatives that exhibited selectivity towards Cu2+ ions in methanol or methanol-water mixtures. These findings indicate the potential of naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one derivatives in developing chemosensors for metal ion detection, which is crucial for environmental monitoring and chemical analyses (Gosavi-Mirkute et al., 2017).

特性

IUPAC Name |

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c19-15-14-13(8-20-16(14)18-9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDNREGXVQZJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC4=C3C(=O)NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

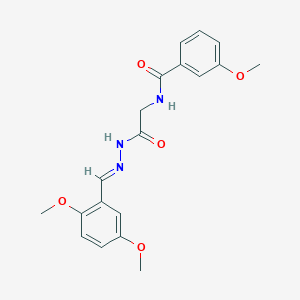

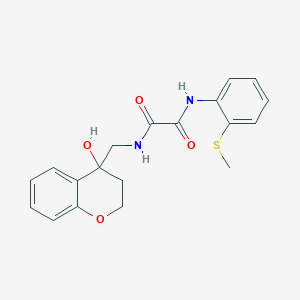

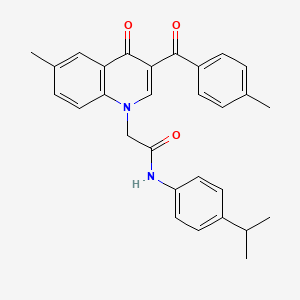

![1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2681635.png)

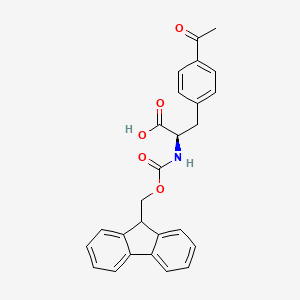

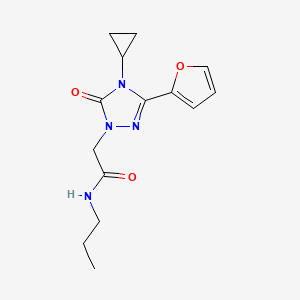

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)

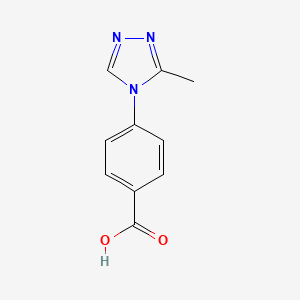

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)